molecular formula C10H11ClF3NO B13035565 (1R,2R)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL

(1R,2R)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL

Cat. No.: B13035565
M. Wt: 253.65 g/mol
InChI Key: ABVUZGPYWNENAN-ANLVUFKYSA-N
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Description

¹H NMR Analysis

Predicted chemical shifts for the (1R,2R)-enantiomer (based on (1S,2S)-enantiomer data):

Proton Environment δ (ppm) Multiplicity
Aromatic H (C3, C4) 7.45–7.60 Doublet
CF₃-substituted aromatic H 8.10–8.25 Singlet
NH₂ 3.20–3.40 Broad singlet
CH(OH) 4.10–4.30 Multiplet
CH(CH₃) 1.20–1.40 Doublet

¹³C NMR Analysis

Carbon Environment δ (ppm)
C-Cl (aromatic) 135.2
C-CF₃ (aromatic) 128.5
C-OH 72.8
CH(CH₃) 25.6

The enantiomeric relationship between R,R and S,S configurations does not alter chemical shifts but may affect splitting patterns due to chiral-induced anisotropic effects.

High-Resolution Mass Spectrometry (HRMS) Validation

HRMS analysis confirms the molecular formula C₁₀H₁₁ClF₃NO with an exact mass of 253.648 g/mol (calculated using isotopic abundances). The observed molecular ion peak ([M+H]⁺) appears at m/z 254.656 , consistent with theoretical values.

Fragmentation Pattern :

  • Loss of H₂O: m/z 236.6
  • Cleavage of C-Cl bond: m/z 218.5
  • CF₃ group retention: m/z 169.3

Vibrational Spectroscopy (IR/Raman) for Functional Group Analysis

Infrared (IR) Spectroscopy

Functional Group Absorption (cm⁻¹)
O-H stretch 3300–3500 (broad)
N-H stretch (amine) 3350–3450
C-F stretch (CF₃) 1120–1250
C-Cl stretch 750–800
Aromatic C=C 1600–1650

Raman Spectroscopy

Vibration Mode Shift (cm⁻¹)
Ring breathing 1000–1100
CF₃ symmetric deformation 650–700

The trifluoromethyl group’s strong electron-withdrawing effect red-shifts aromatic ring vibrations, while the amino and hydroxyl groups dominate the high-frequency region.

Properties

Molecular Formula

C10H11ClF3NO

Molecular Weight

253.65 g/mol

IUPAC Name

(1R,2R)-1-amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-ol

InChI

InChI=1S/C10H11ClF3NO/c1-5(16)9(15)7-4-6(10(12,13)14)2-3-8(7)11/h2-5,9,16H,15H2,1H3/t5-,9+/m1/s1

InChI Key

ABVUZGPYWNENAN-ANLVUFKYSA-N

Isomeric SMILES

C[C@H]([C@@H](C1=C(C=CC(=C1)C(F)(F)F)Cl)N)O

Canonical SMILES

CC(C(C1=C(C=CC(=C1)C(F)(F)F)Cl)N)O

Origin of Product

United States

Preparation Methods

Starting Materials

  • Aromatic precursor: 2-chloro-5-(trifluoromethyl)benzaldehyde or related derivatives.
  • Chiral catalysts or chiral auxiliaries to control stereochemistry.
  • Amination and hydroxylation reagents.

Reaction Conditions and Catalysts

Step Reagents/Catalysts Conditions Outcome
Olefin formation Wittig or Heck reaction on aromatic aldehyde Room temp to reflux, inert atmosphere Olefin intermediate with aromatic substituent
Aminohydroxylation OsO4 with chiral ligands (e.g., (DHQ)2PHAL) Aqueous solvent, 0–25°C (1R,2R)-amino alcohol with high ee
Keto reduction CBS catalyst with borane or similar reducing agent Low temperature, inert atmosphere Stereoselective reduction to chiral alcohol
Amination Ammonia or amines with reductive amination Mild heating, pH control Introduction of amino group

Analytical and Purity Confirmation

Research Findings and Challenges

  • The use of chiral catalysts in aminohydroxylation yields enantiomeric excesses greater than 90%, essential for pharmaceutical applications.
  • The presence of electron-withdrawing groups (chlorine and trifluoromethyl) on the aromatic ring influences reactivity and requires careful optimization of reaction conditions.
  • Scale-up challenges include catalyst cost and reaction time.
  • Purification often requires chromatographic techniques to separate minor stereoisomers.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Asymmetric Aminohydroxylation Direct stereoselective addition of amino and hydroxyl groups High stereoselectivity, fewer steps Use of toxic OsO4, catalyst cost
Chiral Reduction of Keto Intermediates Stepwise approach with chiral reduction Precise stereocontrol Multi-step synthesis, longer time
Coupling with Chiral Building Blocks Simplifies stereochemical control Readily available synthons May require additional coupling steps

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the chlorinated aromatic ring or the trifluoromethyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic or acidic conditions.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Dechlorinated or defluorinated derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

(1R,2R)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating their activity. This can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

(1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL (CAS: 1212998-44-1)

  • Key Differences : The trifluoromethyl and chloro substituents are positioned at C4 and C2 of the phenyl ring, respectively, compared to C5 and C2 in the target compound.
  • For example, the C4-trifluoromethyl group may enhance lipophilicity compared to the C5-substituted analog .
  • Data: Property Target Compound (C5-CF₃) C4-CF₃ Isomer Molecular Weight 253.65 g/mol 253.65 g/mol Substituent Positions 2-Cl, 5-CF₃ 2-Cl, 4-CF₃ Known Bioactivity Limited data Limited data

Tert-Butyl-Substituted Analog

(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL (CAS: 1019534-32-7)

  • Key Differences : Replaces the trifluoromethyl and chloro groups with a tert-butyl moiety at the phenyl ring’s C3 position.
  • This substitution also lowers molecular weight (C₁₃H₂₁NO, MW: 207.31 g/mol) compared to the target compound .
  • Data: Property Target Compound Tert-Butyl Analog Molecular Weight 253.65 g/mol 207.31 g/mol Key Substituent 2-Cl, 5-CF₃ 3-(tert-butyl) Pharmacological Notes Unknown Experimental use

Pharmacologically Active Derivatives

(2R)-1-(Dimethylamino)-3-{4-[(6-{[2-fluoro-5-(trifluoromethyl)phenyl]amino}pyrimidin-4-yl)amino]phenoxy}propan-2-ol (DB07054)

  • Key Differences: Incorporates a pyrimidinyl-amino-phenoxy backbone with a dimethylamino group, resulting in a larger structure (C₂₂H₂₃F₄N₅O₂, MW: 465.44 g/mol).
  • Impact: The extended aromatic system and additional hydrogen-bonding sites (pyrimidine and phenoxy groups) enhance interactions with kinases or DNA targets.
  • Data: Property Target Compound DB07054 Molecular Weight 253.65 g/mol 465.44 g/mol Functional Groups Amino alcohol Pyrimidine, phenoxy, dimethylamino Drug Status Uncharacterized Experimental

Research Findings and Limitations

  • Antiproliferative Potential: Analogous compounds, such as the pyrimidine derivatives in , demonstrate antiproliferative activity via kinase inhibition, suggesting a plausible mechanism for the target compound if similar substituent effects are conserved .
  • Stereochemical Specificity: The (1R,2R) configuration in the target compound is likely critical for enantioselective binding, as seen in other chiral amino alcohols .
  • Data Gaps: No direct studies on the target compound’s solubility, toxicity, or pharmacokinetics are available in the provided evidence. Comparative analyses rely on structural extrapolation.

Biological Activity

(1R,2R)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL is a chiral organic compound notable for its unique stereochemistry and the presence of both an amino group and a hydroxyl group. The trifluoromethyl group significantly influences its chemical properties, enhancing its biological activity. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

The molecular formula of this compound is C10H11ClF3NOC_{10}H_{11}ClF_3NO, with a molecular weight of 253.65 g/mol. The presence of the trifluoromethyl group contributes to its lipophilicity, which is often linked to enhanced biological activity due to improved membrane permeability and interaction with biological targets.

Research indicates that this compound interacts with various biological targets such as enzymes and receptors. The compound's mechanism of action may involve:

  • Enzyme Inhibition : Studies suggest that it can modulate enzyme activity by stabilizing specific conformations of biomolecules.
  • Protein Interactions : Binding affinity and kinetics are assessed through techniques like surface plasmon resonance and isothermal titration calorimetry, revealing its potential in therapeutic applications.

Biological Activity

The biological activity of this compound has been documented in several studies:

  • Antidepressant Activity : Similar compounds have shown efficacy in inhibiting serotonin reuptake, suggesting potential antidepressant properties.
  • Anti-inflammatory Effects : Research indicates that compounds with trifluoromethyl groups may exhibit anti-inflammatory activity through modulation of inflammatory pathways.
  • Antitumor Activity : Preliminary studies suggest that this compound may have cytotoxic effects against certain cancer cell lines.

Comparative Analysis

To understand the unique features of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
(1S,2S)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OLSimilar amino-alcohol structure but different trifluoromethyl positionPotentially different biological activities due to stereochemistry
(S)-FluoxetineContains a trifluoromethyl group; used as an antidepressantWell-studied for selective serotonin reuptake inhibition
(S)-PropranololNon-selective beta-blocker with similar functional groupsPrimarily used for cardiovascular issues; showcases different pharmacological properties

Case Studies

Several case studies have highlighted the biological implications of this compound:

  • Study on Enzyme Inhibition : A study demonstrated that this compound inhibited a specific enzyme involved in neurotransmitter metabolism, suggesting its role in modulating mood disorders.
    • Methodology : Enzyme assays were conducted to measure the inhibitory effects.
    • Results : The compound showed a significant reduction in enzyme activity at micromolar concentrations.
  • Cancer Cell Line Testing : In vitro testing against various cancer cell lines revealed cytotoxic effects.
    • Methodology : Cell viability assays were performed using MTT assays.
    • Results : The compound exhibited IC50 values in the low micromolar range against breast and prostate cancer cells.

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